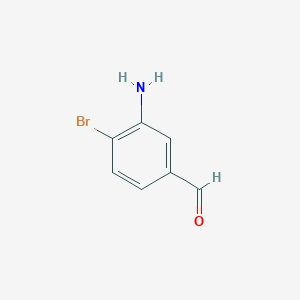

3-Amino-4-bromobenzaldehyde

説明

3-Amino-4-bromobenzaldehyde is a technical grade compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide .Molecular Structure Analysis

The molecular formula of 3-Amino-4-bromobenzaldehyde is C7H6BrNO . The average mass is 200.033 Da and the monoisotopic mass is 198.963272 Da .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde . Another reaction involves the formation of compounds via solvent-free aldol condensation .Physical And Chemical Properties Analysis

The molecular weight of 4-Bromobenzaldehyde, an isomer of bromobenzaldehyde, is 185.018 .科学的研究の応用

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

3-Amino-4-bromobenzaldehyde can be used in the synthesis of tetrahydrobenzo[b]pyran derivatives . This process involves the condensation of various aromatic aldehydes, malononitrile, and dimedone at room temperature . The resulting products can be separated directly from the reaction mixture with high purity .

Preparation of Schiff’s Base

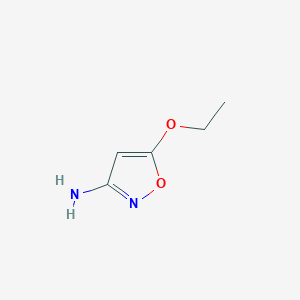

3-Amino-4-bromobenzaldehyde can be used as a precursor to prepare Schiff’s base, 4-[(4-Bromo-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzene sulfonamide . This compound can be used for the photostability of polyvinyl chloride (PVC) .

Palladium-Catalyzed Mono- and Bis-Arylation

3-Amino-4-bromobenzaldehyde plays an important role in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes . This process is crucial in the synthesis of various organic compounds .

Cross-Coupling Study with Potassium Vinyltrifluoroborate

3-Amino-4-bromobenzaldehyde can be employed in a cross-coupling study with potassium vinyltrifluoroborate . This study is significant in the field of organic chemistry .

Preparation of Agrochemicals

3-Amino-4-bromobenzaldehyde is widely utilized as an intermediate for the preparation of agrochemicals . These agrochemicals play a vital role in the agriculture industry .

Preparation of Pharmaceuticals

3-Amino-4-bromobenzaldehyde is also used in the preparation of pharmaceuticals . It serves as a key intermediate in the synthesis of various drugs .

作用機序

Target of Action

3-Amino-4-bromobenzaldehyde is a derivative of bromobenzaldehyde . Bromobenzaldehydes are organic compounds consisting of a formyl group and a bromine atom attached to a central benzene ring . They can be considered as brominated derivatives of benzaldehyde, or as formylated derivatives of bromobenzene

Mode of Action

Bromobenzaldehydes, in general, display reactivity characteristic of benzaldehyde and an aryl bromide . They participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .

Biochemical Pathways

Bromobenzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Pharmacokinetics

The compound’s molecular weight is 20003 Da , which could influence its bioavailability and pharmacokinetic profile.

Safety and Hazards

When handling 3-Amino-4-bromobenzaldehyde, it is advised to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

特性

IUPAC Name |

3-amino-4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMFHQCQKJUENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634497 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-bromobenzaldehyde | |

CAS RN |

359867-42-8 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B112466.png)